

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl adamantane-1-carboxylate

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Compound of Interest

Compound Name: Ethyl adamantane-1-carboxylate

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Spectroscopic Data of Ethyl Adamantane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl adamantane-1-carboxylate**, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional adamantane core. The unique structure of this compound imparts desirable properties such as lipophilicity and metabolic stability, making its precise characterization essential for research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **Ethyl adamantane-1-carboxylate**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.08	Quartet	7.1	-O-CH ₂ -CH ₃
1.99	Broad Singlet	Adamantane-H (methine, 3H)	
1.86	Broad Singlet	Adamantane-H (methylene, 6H)	
1.68	Broad Singlet	Adamantane-H (methylene, 6H)	
1.21	Triplet	7.1	-O-CH ₂ -CH ₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
177.5	C=O
60.1	-O-CH ₂ -CH ₃
41.1	Adamantane-C (quaternary)
38.9	Adamantane-CH ₂
36.5	Adamantane-CH ₂
28.0	Adamantane-CH
14.3	-O-CH ₂ -CH ₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2905	Strong	C-H stretch (adamantane)
2850	Strong	C-H stretch (adamantane)
1725	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1095	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization).[1]

m/z	Relative Intensity (%)	Assignment
208	~25	[M] ⁺ (Molecular Ion)
163	~15	[M - OCH ₂ CH ₃] ⁺
135	100	[Adamantyl] ⁺
107	~20	[C ₈ H ₁₁] ⁺ (fragment of adamantyl cation)
93	~30	[C ₇ H ₉] ⁺ (fragment of adamantyl cation)
79	~40	[C ₆ H ₇] ⁺ (fragment of adamantyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Ethyl adamantane-1-carboxylate** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients were collected. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were collected. The spectrum was proton-decoupled. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

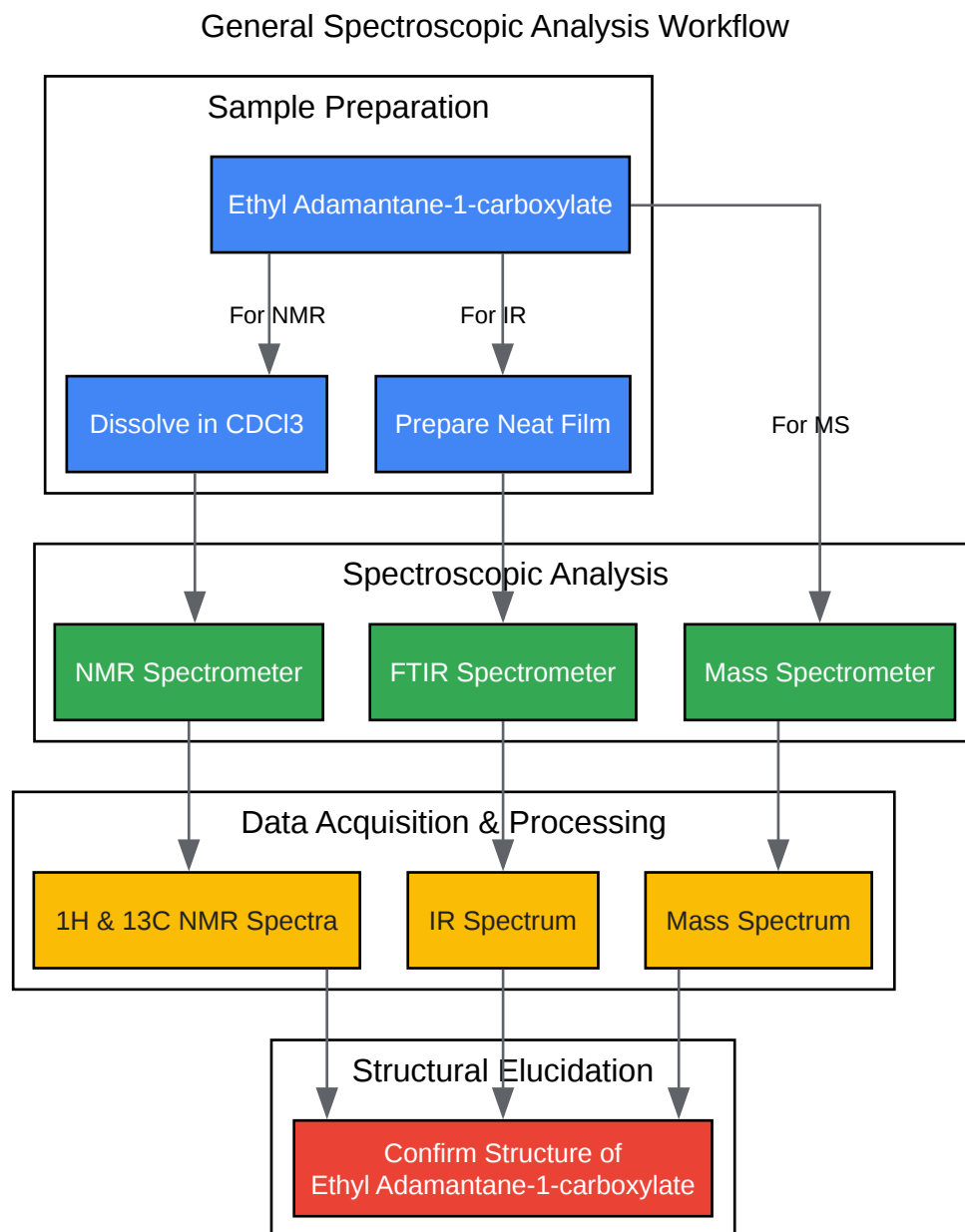
- Sample Preparation: A thin film of neat **Ethyl adamantane-1-carboxylate** was prepared between two potassium bromide (KBr) plates.
- Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was acquired in the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum. 16 scans were co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[\[1\]](#)
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: Electron ionization was performed at an electron energy of 70 eV.[\[1\]](#)
- Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl adamantane-1-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Ethyladamantane-1-carboxylate [webbook.nist.gov]
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